BenchChemオンラインストアへようこそ!

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride

Ketohexokinase inhibition NASH metabolic disease

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride is a chiral, bicyclic secondary amine building block featuring a conformationally rigid 3-azabicyclo[3.1.0]hexane core with a C6-exo-oriented acetic acid side chain. The free base (CAS 1438270-98-4) exhibits an sp³ carbon fraction (Fsp³) of 0.86 with zero aromatic heavy atoms and only two rotatable bonds, placing it firmly within three-dimensional fragment space for fragment-based drug discovery (FBDD).

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Cat. No. B13468248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1C2C(C2CC(=O)O)CN1.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-7(10)1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2,(H,9,10);1H/t4?,5-,6+;
InChIKeyCADDYFDSKIHEJV-DKECMWHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl]acetic Acid Hydrochloride: What It Is and Why Its Defined Stereochemistry Matters for Procurement


2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride is a chiral, bicyclic secondary amine building block featuring a conformationally rigid 3-azabicyclo[3.1.0]hexane core with a C6-exo-oriented acetic acid side chain . The free base (CAS 1438270-98-4) exhibits an sp³ carbon fraction (Fsp³) of 0.86 with zero aromatic heavy atoms and only two rotatable bonds, placing it firmly within three-dimensional fragment space for fragment-based drug discovery (FBDD) . The hydrochloride salt form provides a defined stoichiometric composition, improved solid-state handling, and enhanced aqueous solubility relative to the zwitterionic free amino acid. This compound serves as the key synthetic precursor to PF-06835919, a first-in-class ketohexokinase (KHK) inhibitor that reached Phase 2 clinical trials for NASH and type 2 diabetes, and to multiple triple reuptake inhibitor candidates [1][2].

Why the (1R,5S,6R) Stereochemistry of This 3-Azabicyclo[3.1.0]hexane Acetic Acid Hydrochloride Cannot Be Substituted by Diastereomers or Planar Building Blocks


The 3-azabicyclo[3.1.0]hexane scaffold exists as multiple stereoisomers with distinct spatial orientations of the C6 substituent. The (1R,5S,6R) configuration places the acetic acid side chain in a well-defined exo orientation relative to the cyclopropane ring, a geometry that was specifically selected during the Pfizer KHK inhibitor program because it directs the carboxylate pharmacophore along a vector that engages the Arg-108 residue of the KHK active site after N-derivatization [1]. The (1R,5S,6S) diastereomer (CAS 2891580-40-6) presents the acetic acid moiety in a different trajectory, potentially misaligning key binding interactions. Furthermore, substituting this rigid 3D scaffold (Fsp³ = 0.86) with planar aromatic or saturated monocyclic amine building blocks would eliminate the conformational restriction that pre-organizes the pharmacophore for target engagement, increasing the entropic penalty upon binding and reducing fragment hit rates in FBDD campaigns [2][3].

Quantitative Head-to-Head Evidence for 2-[(1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl]acetic Acid Hydrochloride Differentiation


Stereochemistry-Dependent Clinical Translation: PF-06835919 (1R,5S,6R Core) vs. KHK-IN-1 (Non-Bicyclic Core) in KHK Inhibition

The target compound's (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-acetic acid core, when elaborated at the N3 position with a 2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl group, yields PF-06835919, which inhibits KHK-C with an IC₅₀ of 8.4 nM and KHK-A with an IC₅₀ of 66 nM [1][2]. In contrast, the structurally unrelated KHK inhibitor KHK-IN-1 (CAS 1303470-48-5), which lacks the 3-azabicyclo[3.1.0]hexane scaffold, shows a KHK IC₅₀ of 12 nM [3]. While both compounds achieve nanomolar potency, only the PF-06835919 series bearing the (1R,5S,6R) core advanced to Phase 2 clinical trials, demonstrating in vivo prevention of hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in fructose-fed rats [1]. This represents a differentiation in translational validation rather than isolated biochemical potency.

Ketohexokinase inhibition NASH metabolic disease clinical candidate

Conformational Rigidity and 3D Character: (1R,5S,6R)-Scaffold (Fsp³ = 0.86) vs. Planar Aromatic Amine Fragments (Fsp³ ≈ 0) in Fragment-Based Drug Discovery

The free base of the target compound (CAS 1438270-98-4) has an experimentally computed Fsp³ of 0.86, zero aromatic heavy atoms, and only two rotatable bonds . This contrasts sharply with traditional planar aromatic amine building blocks such as aniline or benzylamine derivatives, which have Fsp³ values near 0 and higher aromatic atom counts. The 3-azabicyclo[3.1.0]hexane system has been specifically validated as a rule-of-three (Ro3) compliant fragment for FBDD applications, with physico-chemical properties including MW < 300, cLogP < 3, and H-bond donors ≤ 3 [1]. The high Fsp³ value correlates with improved clinical success rates: approved drugs have a mean Fsp³ of 0.47 compared to 0.36 for molecules in discovery, and fragment libraries enriched in 3D character yield higher hit rates against challenging targets [2].

Fragment-based drug discovery Fsp3 3D fragments conformational restriction

Synthetic Versatility: Unprotected Secondary Amine Handle Enables Parallel Medicinal Chemistry vs. N-Protected Analogs Requiring Deprotection

The hydrochloride salt of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid presents a free secondary amine (pKa ~9–10 for the conjugate acid of 3-azabicyclo[3.1.0]hexanes) that can directly undergo N-alkylation, N-arylation, reductive amination, or amide coupling without requiring a deprotection step [1]. In contrast, the commonly used Boc-protected analog (CAS 1401464-08-1, 2-((1R,5S,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid) and Fmoc-protected variant both require an additional deprotection step (TFA or piperidine treatment, respectively), adding one synthetic transformation to every library member in parallel chemistry workflows . The Pfizer KHK program exploited this free amine to conduct parallel medicinal chemistry with diverse N-capping groups, directly installing pyrimidine, triazine, and other heteroaryl substituents at the N3 position to rapidly explore the vector directed at the Arg-108 residue [2].

Parallel medicinal chemistry derivatization efficiency building block comparison protecting group strategy

Diastereomer Differentiation: (1R,5S,6R) Configuration Specified for Drug Candidate Synthesis vs. (1R,5S,6S) Isomer with Distinct Spatial Orientation

The target compound bears the (1R,5S,6R) absolute configuration, wherein the C6 acetic acid substituent occupies the exo orientation relative to the cyclopropane ring. Its diastereomer, the (1R,5S,6S) isomer (hydrochloride CAS 2891580-40-6), has the acetic acid side chain in the endo orientation . In the Pfizer KHK inhibitor program, the (1R,5S,6R) configuration was explicitly required for the synthesis of PF-06835919, as confirmed by the patent claims and the X-ray co-crystal structure of compound 2 bound to KHK showing the exo-acetic acid moiety engaging the Arg-108 residue [1]. The (1R,5S,6S) diastereomer would project the carboxylate in a different trajectory, incompatible with the binding mode validated crystallographically. Commercial availability data show that the (1R,5S,6S) isomer (CAS 2891580-40-6, 98% purity from Leyan) and the (1R,5S,6R) target are both available, but procurement of the incorrect diastereomer would yield inactive derivatives in programs targeting the KHK-binding pharmacophore [2].

Stereochemistry diastereomer comparison chiral building block drug candidate synthesis

Highest-Value Application Scenarios for 2-[(1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl]acetic Acid Hydrochloride Based on Quantitative Evidence


Ketohexokinase (KHK) Inhibitor Lead Optimization for NASH and Metabolic Disease

The (1R,5S,6R) scaffold is the validated core of PF-06835919, a Phase 2 clinical candidate. Teams pursuing KHK inhibition for non-alcoholic steatohepatitis (NASH), type 2 diabetes, or fructose-driven metabolic disorders can use this building block to explore novel N3-substituents targeting the ribose pocket or Arg-108 vector, building on the established co-crystal structure and SAR [1]. The free amine hydrochloride enables direct parallel medicinal chemistry exploration without protecting group manipulation, as demonstrated in the Pfizer program [1].

Fragment-Based Drug Discovery (FBDD) Library Construction with 3D-Compliant Building Blocks

With an Fsp³ of 0.86, zero aromatic heavy atoms, and full Rule-of-Three compliance (MW 141.17, TPSA 49.33 Ų), this scaffold is ideally suited for constructing three-dimensional fragment libraries for FBDD campaigns . The C6-acetic acid handle provides a synthetic anchor for amide coupling or esterification, while the N3 secondary amine offers a second diversification point, making it a dual-vector fragment compatible with fragment growing and merging strategies [2].

Triple Reuptake Inhibitor (SERT/NET/DAT) Scaffold Elaboration

The 3-azabicyclo[3.1.0]hexane core with C6 functionalization has produced triple reuptake inhibitors with oral bioavailability >30% and brain-to-blood ratios >4 in rats, associated with high in vitro potency at SERT, NET, and DAT [3]. The (1R,5S,6R)-acetic acid hydrochloride provides the exact stereochemistry required for C6-alkoxyalkyl or C6-aryl elaboration, enabling structure–activity relationship studies toward differentiated triple reuptake inhibitor candidates with improved selectivity profiles [3].

GLP-1 Receptor Modulator and DPP-IV Inhibitor Core Scaffold Exploration

Recent patent literature from AstraZeneca (WO2023111144A1 and WO2023111145A1) discloses certain 3-azabicyclo[3.1.0]hexanes as GLP-1 receptor modulators for cardiovascular and metabolic disease, while earlier work established 3-azabicyclo[3.1.0]hexane-derived DPP-IV inhibitors with conformationally restricted pharmacophores [4][5]. The target compound provides the stereodefined core for exploring both therapeutic mechanisms, with the N3 position available for installing the diverse heteroaryl substituents required for GLP-1 or DPP-IV target engagement [4].

Quote Request

Request a Quote for 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.